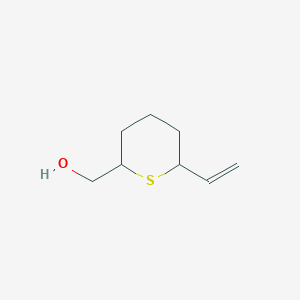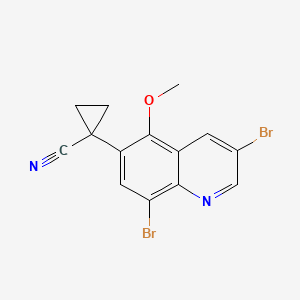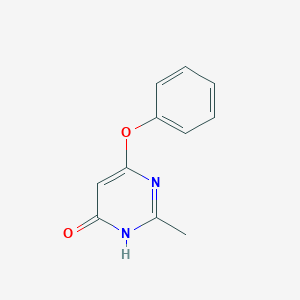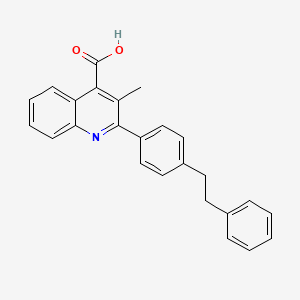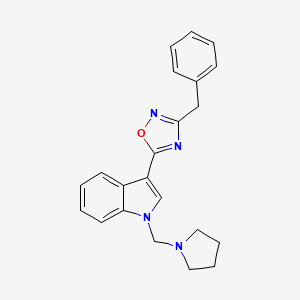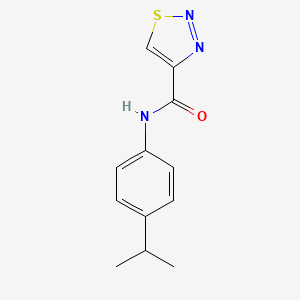
N-(4-Isopropylphenyl)-1,2,3-thiadiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Isopropylphenyl)-1,2,3-thiadiazole-4-carboxamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of an isopropylphenyl group attached to the thiadiazole ring, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Isopropylphenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 4-isopropylaniline with thiosemicarbazide under acidic conditions to form the intermediate 4-isopropylphenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Isopropylphenyl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
- **Substitution
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Propriétés
Formule moléculaire |
C12H13N3OS |
|---|---|
Poids moléculaire |
247.32 g/mol |
Nom IUPAC |
N-(4-propan-2-ylphenyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C12H13N3OS/c1-8(2)9-3-5-10(6-4-9)13-12(16)11-7-17-15-14-11/h3-8H,1-2H3,(H,13,16) |
Clé InChI |
MWGIOCHDRCEZFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CSN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


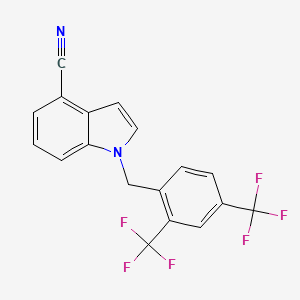
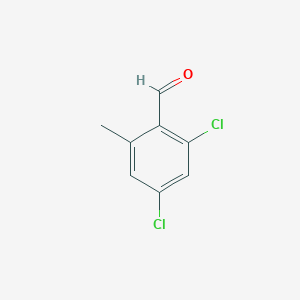
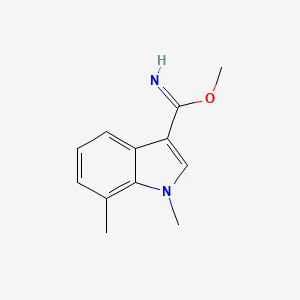
![5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13099866.png)
![[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine](/img/structure/B13099868.png)

